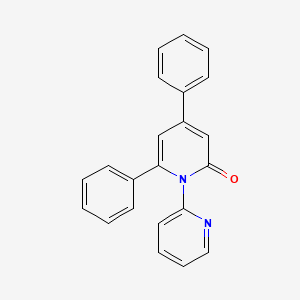

4,6-Diphenyl-1-(2-pyridyl)-2-pyridone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,6-Diphenyl-1-(2-pyridyl)-2-pyridone is a pyridone derivative characterized by a central 2-pyridone ring substituted with phenyl groups at positions 4 and 6, and a 2-pyridyl group at position 1. This structure confers unique electronic and steric properties, making it a compound of interest in coordination chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one typically involves the cyclocondensation reaction between aromatic diamines and bipyridinium salts. One common method is the Zincke reaction, which involves the reaction of 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts with aromatic diamines under reflux conditions in a mixture of ethanol and water . The reaction is usually carried out over several days to ensure complete conversion and high yield.

Industrial Production Methods

While specific industrial production methods for 4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher efficiency and yield on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: Formation of bipyridine dicarboxylic acids.

Reduction: Formation of bipyridine derivatives with reduced functional groups.

Substitution: Formation of nitro or halogenated bipyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Analgesic and Anti-inflammatory Properties

Research has indicated that derivatives of pyridones, including 4,6-Diphenyl-1-(2-pyridyl)-2-pyridone, exhibit notable analgesic and anti-inflammatory activities. These compounds have been investigated for their potential in developing new therapeutic agents for pain management and inflammatory conditions. A patent outlines formulations that utilize these compounds as active ingredients in analgesic compositions, highlighting their efficacy in pharmaceutical applications .

Antimicrobial Activity

Studies have demonstrated that this compound derivatives possess antimicrobial properties. They can inhibit the growth of various bacterial strains, making them suitable candidates for developing new antibiotics. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a crucial building block in organic synthesis. Its structure allows for various chemical modifications, facilitating the production of more complex molecules used in pharmaceuticals and agrochemicals. The compound's reactivity with electrophiles and nucleophiles has been extensively studied, leading to the development of diverse synthetic routes .

Coordination Chemistry

The compound exhibits interesting coordination chemistry due to its ability to form complexes with metal ions. These metal-organic frameworks can be utilized in catalysis and materials science applications. The coordination properties enhance the functionality of the compound in developing new materials with specific properties .

Materials Science

Polymer Applications

In materials science, this compound is explored for its potential use in polymer formulations. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that such polymers can be applied in coatings and composites, offering improved durability and performance .

Case Studies

Mechanism of Action

The mechanism of action of 4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one involves its interaction with molecular targets such as enzymes and receptors. For example, derivatives of this compound have been shown to inhibit Aurora kinase A, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,6-Diphenyl-1-(2-pyridyl)-2-pyridone with two closely related pyridone derivatives, highlighting substituent effects on physical properties, synthesis, and spectral characteristics.

Substituent Positioning and Functional Groups

Key Observations :

- The diphenyl groups in the target compound likely increase hydrophobicity and π-π stacking interactions.

- Positional Effects : Substituents at positions 3 (in 5a and 6bd ) versus 4 and 6 (in the target compound) influence molecular symmetry and steric hindrance, affecting crystallization and solubility.

Physical Properties and Spectral Data

Key Observations :

- Melting Point : The high melting point of 6bd (218.5–220.1°C) suggests strong intermolecular interactions, possibly from the ester carbonyl group. The diphenyl groups in the target compound may further elevate melting points due to enhanced van der Waals forces.

- Spectral Signatures : The ester C=O stretch in 6bd at 1695 cm⁻¹ distinguishes it from nitro-substituted analogs. The target compound’s lack of electron-withdrawing groups may result in distinct IR and NMR profiles.

Research Implications

The structural diversity among these pyridone derivatives underscores the importance of substituent selection in tuning properties for applications such as catalysis, sensors, or organic electronics. Future studies on this compound should prioritize experimental characterization to validate predicted behaviors based on its analogs.

Biological Activity

4,6-Diphenyl-1-(2-pyridyl)-2-pyridone is a compound of interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound generally involves multi-step organic reactions, including condensation reactions that yield pyridone derivatives. The structural features of this compound include two phenyl groups and a pyridine moiety, which contribute to its biological activity.

Anticancer Properties

Research has demonstrated that compounds related to this compound exhibit significant anticancer properties. For instance:

- Topoisomerase Inhibition : Several studies have shown that derivatives of this compound can inhibit topoisomerase I and II enzymes, which are crucial for DNA replication and transcription. Compounds with hydroxyl substituents at specific positions on the phenyl rings have been particularly effective. For example, a study reported that certain derivatives displayed potency comparable to etoposide, a well-known chemotherapeutic agent .

- Cytotoxicity Against Cancer Cell Lines : The compound has been evaluated against various human cancer cell lines such as HCT15 and K562. The results indicated significant antiproliferative activity, with some derivatives showing IC50 values in the low micromolar range, suggesting strong potential as antitumor agents .

Antiviral Activity

Recent studies have highlighted the potential of pyridone derivatives in combating viral infections. Specifically:

- SARS-CoV-2 Inhibition : A class of 2-pyridones has been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), crucial for viral replication. Molecular docking studies revealed that these compounds bind effectively to the active site of Mpro, with some exhibiting Ki values below 1 μM . This suggests that modifications to the pyridone scaffold could lead to effective antiviral agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Key findings include:

- Substituent Effects : The position and nature of substituents on the phenyl rings significantly affect both topoisomerase inhibition and cytotoxicity. Hydroxyl groups positioned at meta or para locations enhance activity compared to ortho positions .

- Electrochemical Behavior : Studies on the electrochemical properties of pyridone derivatives indicate that their redox behavior is also dependent on structural variations. This can influence their reactivity and biological interactions .

Case Studies

Several case studies illustrate the compound's efficacy:

- Topoisomerase Inhibition Study : A comprehensive evaluation showed that specific derivatives not only inhibited topoisomerase II but also induced apoptosis in cancer cells through DNA damage pathways .

- Antiviral Activity Assessment : The antiviral potential against SARS-CoV-2 was assessed using molecular docking and in vitro assays, confirming the binding affinity and inhibitory effects against viral replication mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-Diphenyl-1-(2-pyridyl)-2-pyridone, and how can reaction conditions be systematically optimized?

- Methodological Answer : A stepwise approach is recommended. Begin with a Mitsunobu reaction to couple pyridyl and phenyl groups, as demonstrated in analogous pyridone syntheses . Optimize solvent polarity (e.g., dichloromethane or THF) and temperature (60–80°C) to enhance yields. Monitor intermediates via TLC and HPLC, referencing protocols for structurally similar pyridin-2-one derivatives . Post-synthesis, employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification, ensuring >95% purity via NMR and mass spectrometry .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Combine 1H/13C NMR (in DMSO-d6) to confirm aromatic proton environments and carbonyl groups. Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm for purity assessment, as validated for pyridin-2-one analogs . High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks. Cross-reference with XRD data if crystalline forms are obtained, applying ring conformational analysis methods from related pyridine derivatives .

Q. What safety protocols should be prioritized during handling and storage?

- Methodological Answer : Adhere to H300/H310 hazard codes (acute toxicity via ingestion/skin contact) . Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage. In case of exposure, follow P301+P310 protocols: rinse skin with water and seek immediate medical consultation, providing the compound’s Safety Data Sheet (SDS) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved during structural elucidation?

- Methodological Answer : Discrepancies often arise from dynamic conformational changes. Perform variable-temperature NMR (-40°C to 80°C) to assess rotational barriers of phenyl/pyridyl groups. Compare with DFT calculations (B3LYP/6-31G* level) to model ground-state geometries, as applied in pyridine ring analyses . For crystalline samples, use single-crystal XRD with low-temperature (100 K) data collection to minimize thermal motion artifacts .

Q. What strategies enhance the compound’s photophysical or catalytic properties through substituent modification?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF3 at the 4-phenyl position) to redshift absorption spectra. Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium complexes, referencing SAR studies on pyridone-based ligands . Monitor changes via UV-vis spectroscopy and electrochemical methods (cyclic voltammetry) to correlate structure with redox behavior .

Q. How can computational modeling predict intermolecular interactions in supramolecular assemblies?

- Methodological Answer : Use Molecular Dynamics (MD) simulations with AMBER force fields to model π-π stacking between phenyl/pyridyl moieties. Validate with powder XRD and DSC (differential scanning calorimetry) to assess packing efficiency and thermal stability . For host-guest systems, apply docking studies (AutoDock Vina) to evaluate binding affinities with cyclodextrins or metal-organic frameworks .

Q. What mechanistic insights can be gained from studying its degradation under oxidative stress?

- Methodological Answer : Expose the compound to Fenton’s reagent (Fe²⁺/H2O2) and monitor degradation via LC-MS. Identify intermediates (e.g., hydroxylated pyridones) and propose pathways using isotopic labeling (18O2) to trace oxygen incorporation. Compare with stability data from tetrahydrothieno-pyridine derivatives to assess ring-opening susceptibility .

Properties

CAS No. |

62219-18-5 |

|---|---|

Molecular Formula |

C22H16N2O |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

4,6-diphenyl-1-pyridin-2-ylpyridin-2-one |

InChI |

InChI=1S/C22H16N2O/c25-22-16-19(17-9-3-1-4-10-17)15-20(18-11-5-2-6-12-18)24(22)21-13-7-8-14-23-21/h1-16H |

InChI Key |

GJCCSLWSOBMUTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)C4=CC=CC=N4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.